N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

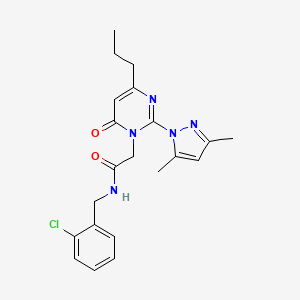

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a propyl group at position 4 and a 3,5-dimethylpyrazole moiety at position 2. The acetamide side chain includes a 2-chlorobenzyl group, which may enhance lipophilicity and influence bioactivity.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O2/c1-4-7-17-11-20(29)26(21(24-17)27-15(3)10-14(2)25-27)13-19(28)23-12-16-8-5-6-9-18(16)22/h5-6,8-11H,4,7,12-13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZNIHKLAKFMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 416.86 g/mol. The compound features a complex structure that includes a pyrazole ring and a pyrimidine moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 5.13 µM in the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) without cytotoxic effects on healthy cells . This suggests that this compound may also possess similar anticancer properties.

2. Antioxidant and Anti-inflammatory Properties

Molecular docking studies have indicated that compounds with similar structures exhibit excellent antioxidant and anti-inflammatory activities . These properties are crucial for developing therapeutic agents aimed at conditions characterized by oxidative stress and inflammation.

3. Mechanism of Action

The mechanism of action for the anticancer effects involves inducing apoptosis and cell cycle arrest. For example, the aforementioned compound caused significant cell cycle arrest in various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) . This indicates its potential as a chemotherapeutic agent.

Research Findings and Case Studies

Scientific Research Applications

Pharmacological Properties

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has shown promise in several pharmacological studies:

- Anti-inflammatory Activity : Compounds with similar structures have been evaluated for their anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Analgesic Effects : Studies have demonstrated that certain pyrazole derivatives exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also possess similar analgesic properties .

- Anticancer Potential : Pyrazole and pyrimidine derivatives are being explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a series of pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The compounds were tested using the carrageenan-induced paw edema model, showing that certain derivatives had comparable efficacy to traditional NSAIDs like aspirin and indomethacin . This highlights the potential of this compound in treating inflammatory conditions.

Case Study 2: Analgesic Activity Assessment

In vivo studies involving various pyrazole derivatives indicated strong analgesic properties when assessed through the p-benzoquinone-induced writhing test. The results suggested that these compounds could be developed as effective analgesics with fewer side effects compared to conventional options .

Comparison with Similar Compounds

Hydrogen Bonding and Crystallographic Insights

The pyrimidinone and acetamide groups in the target compound likely participate in hydrogen bonding, influencing crystal packing and solubility. highlights graph set analysis for hydrogen-bonded networks, suggesting that the 3,5-dimethylpyrazole and 2-chlorobenzyl groups may direct intermolecular interactions distinct from analogs like 11a or 12 . For example:

Key Differentiators and Implications

Core Heterocycle: Pyrimidinone offers a different electronic profile than pyridazinone (P-0042) or thiazolo-pyrimidine (11a/11b), impacting binding affinity in biological targets.

Synthetic Efficiency : Traditional reflux methods () vs. HBTU-mediated coupling () reflect trade-offs between scalability and purity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation of pyrazole and pyrimidine precursors, followed by acylation. Key parameters include:

- Temperature control : Reflux conditions (e.g., 80–120°C) to ensure proper intermediate formation .

- Solvent selection : Polar aprotic solvents like DMF or acetic acid enhance reaction efficiency .

- Catalysts : Sodium acetate or palladium catalysts improve yield and selectivity . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation?

- NMR spectroscopy : - and -NMR identify proton and carbon environments, confirming substituent positions (e.g., pyrazole CH at δ 2.24–2.37 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 386–403 for related structures) .

- IR spectroscopy : Detects functional groups (e.g., C=O at ~1719 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Expose the compound to humidity (75% RH), heat (40°C), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC and compare peak purity to initial data .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding and hydrophobic interactions with pyrimidine and chlorobenzyl groups .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

- Modify substituents : Replace the 2-chlorobenzyl group with fluorinated or electron-withdrawing groups to alter binding affinity .

- Functionalize the pyrazole ring : Introduce methyl or nitro groups at the 3,5-positions to improve metabolic stability .

- Assay validation : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays to correlate structural changes with IC values .

Q. How can contradictory biological activity data between similar compounds be resolved?

- Cross-validate assays : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Analyze impurities : Use LC-MS to confirm compound integrity, as minor contaminants (e.g., unreacted intermediates) may skew results .

- Compare pharmacokinetic profiles : Measure logP and plasma protein binding to explain differences in bioavailability .

Q. What methodologies elucidate the compound’s solid-state behavior and crystallinity?

- X-ray crystallography : Determine crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds forming R_2$$^2(10) motifs) .

- DSC/TGA : Analyze thermal stability (e.g., melting points >200°C) and phase transitions .

Methodological Considerations

Q. How to optimize reaction yields when scaling up synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent volume, catalyst loading) and identify optimal conditions .

- Continuous flow chemistry : Improve reproducibility and reduce side reactions compared to batch methods .

Q. What strategies mitigate toxicity risks during in vivo studies?

Q. How can kinetic studies clarify reaction mechanisms for functional group transformations?

- Pseudo-first-order kinetics : Monitor thioacetamide substitution rates under varying pH and temperature .

- Isotope labeling : Use -HO to trace oxygen incorporation during hydrolysis of the pyrimidinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.